Holmium arsenide - 12005-92-4

Holmium arsenide

Catalog Number: EVT-13892587
CAS Number: 12005-92-4
Molecular Formula: AsHo
Molecular Weight: 239.85192 g/mol
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Product Introduction

Source and Classification

Holmium is a rare earth element, classified under the lanthanides in the periodic table, with an atomic number of 67. It is known for its malleability and stability in dry air but oxidizes rapidly in moist conditions . Arsenic, on the other hand, is a metalloid with atomic number 33, known for its various allotropes and chemical reactivity . The combination of these two elements forms holmium arsenide, which is primarily utilized in semiconductor applications due to its unique electronic properties.

Synthesis Analysis

Methods of Synthesis

Holmium arsenide can be synthesized through various methods:

  1. Direct Combination: The most straightforward method involves the direct reaction between holmium metal and arsenic at elevated temperatures. This method typically requires controlled environments to prevent oxidation.
    2Ho+As2HoAs2\text{Ho}+\text{As}\rightarrow 2\text{HoAs}
  2. Chemical Vapor Deposition: This technique involves the deposition of holmium and arsenic vapors onto a substrate, allowing for precise control over the material's properties.
  3. Solid-State Reactions: Involves mixing stoichiometric amounts of holmium oxide and arsenic powder, followed by heating to facilitate the formation of holmium arsenide.

Technical Details

The synthesis conditions such as temperature, pressure, and atmosphere (inert gas or vacuum) are crucial for obtaining high-purity holmium arsenide. Typically, synthesis occurs at temperatures exceeding 600 °C to ensure complete reaction .

Molecular Structure Analysis

Structure and Data

Holmium arsenide exhibits a cubic crystal structure characterized by its halite arrangement. The unit cell parameters are critical for understanding its physical properties:

  • Crystal System: Cubic
  • Space Group: Fm3m
  • Lattice Constant: Approximately 5.66 Å

The molecular weight of holmium arsenide is approximately 240 g/mol . Its structure allows for significant electron mobility, making it suitable for semiconductor applications.

Chemical Reactions Analysis

Reactions Involving Holmium Arsenide

Holmium arsenide can participate in various chemical reactions:

  1. Oxidation: When exposed to oxygen at elevated temperatures, holmium arsenide can oxidize to form holmium oxide and arsenic oxides.
    4HoAs+9O24Ho2O3+6As2O34\text{HoAs}+9\text{O}_2\rightarrow 4\text{Ho}_2\text{O}_3+6\text{As}_2\text{O}_3
  2. Reactivity with Acids: Holmium arsenide reacts with strong acids to release hydrogen gas and form soluble complexes.
  3. Thermal Decomposition: Upon heating, holmium arsenide may decompose into its constituent elements if subjected to sufficient energy.

Technical Details

The stability of holmium arsenide under various environmental conditions is essential for its application in electronic devices. The compound's reactivity can be influenced by factors such as temperature and pressure.

Mechanism of Action

Process and Data

The mechanism of action for holmium arsenide primarily relates to its role as a semiconductor. The compound exhibits intrinsic semiconductor behavior due to its band gap energy, which allows it to conduct electricity under certain conditions while acting as an insulator under others.

  • Band Gap Energy: Approximately 1.5 eV
  • Charge Carrier Mobility: High mobility due to its crystalline structure enhances its conductivity when doped appropriately.

This behavior makes holmium arsenide useful in applications such as infrared detectors and laser diodes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Holmium arsenide typically appears as a crystalline solid.
  • Melting Point: Approximately 1000 °C.
  • Density: Around 7.0 g/cm³.

Chemical Properties

Holmium arsenide exhibits notable chemical properties:

  • Stability: Relatively stable at room temperature but sensitive to moisture.
  • Solubility: Soluble in strong acids; insoluble in water.
  • Conductivity: Exhibits semiconducting behavior with variable conductivity based on temperature and doping levels .
Applications

Holmium arsenide has several scientific uses:

  1. Semiconductor Devices: Utilized in the fabrication of high-performance electronic components due to its favorable electronic properties.
  2. Photonic Applications: Employed in optical devices such as lasers and detectors that operate in the infrared spectrum.
  3. Research Applications: Investigated for potential use in quantum computing and advanced materials science due to its unique properties.
Synthesis and Fabrication Methodologies

Advanced Epitaxial Growth Techniques for HoAs Thin Films

Epitaxial growth remains the cornerstone for producing high-purity, single-crystalline HoAs thin films essential for quantum and spintronic applications. Molecular Beam Epitaxy (MBE) enables ultra-high vacuum deposition with atomic-layer precision. During growth, elemental holmium (99.999% purity) and arsenic are co-evaporated onto lattice-matched substrates (e.g., GaAs, InAs) at temperatures between 450–550°C. The slow deposition rate (<0.1 Å/s) allows layer-by-layer assembly, minimizing defects and ensuring stoichiometric control. In situ reflection high-energy electron diffraction (RHEED) monitors surface reconstruction, confirming 2D growth modes and crystalline perfection [4].

Metal-Organic Chemical Vapor Deposition (MOCVD) offers scalable production using volatile precursors. Holmium(III) tris-tetramethylheptanedionate [Ho(thd)₃] and tertiarybutylarsine (TBA) are vaporized in a carrier gas (H₂ or N₂) and introduced into a heated reactor (500–700°C). The precursors decompose on substrates, forming epitaxial HoAs layers. MOCVD’s advantage lies in its conformal coverage over complex geometries and higher growth rates (1–5 μm/hr). However, precursor purity is critical to avoid carbon/oxygen incorporation, which degrades electronic properties. Optimizing the V/III precursor ratio (1.5–2.0) suppresses arsenic vacancies or holmium inclusions [4] [6].

Table 1: Epitaxial Techniques for HoAs Thin Films

TechniquePrecursorsGrowth Temp.Growth RateKey AdvantagesLimitations
MBEHo, As (elemental)450–550°C<0.1 Å/sAtomic-layer control, high puritySlow, limited scalability
MOCVDHo(thd)₃, TBA500–700°C1–5 μm/hrConformal coverage, scalableRisk of carbon contamination

Metallothermic Reduction Approaches for Bulk HoAs Crystallization

Bulk HoAs crystals are synthesized via solid-state metathesis, where holmium(III) chloride (HoCl₃) reacts with sodium arsenide (Na₃As) in a sealed tantalum ampoule. The reaction HoCl₃ + Na₃As → HoAs + 3NaCl proceeds exothermically at 700–800°C, yielding polycrystalline HoAs. The NaCl byproduct is removed by sublimation or aqueous washing. This method produces gram-scale quantities but requires stringent oxygen-free conditions to prevent oxide impurities [6].

For single-crystal growth, flux-assisted techniques employ molten metals (e.g., tin or bismuth) as solvents. Holmium and arsenic powders (1:1 molar ratio) dissolve in molten tin at 1100°C. Slow cooling (2–5°C/h) promotes HoAs nucleation, yielding mm-sized crystals. The flux is dissolved in hydrochloric acid, releasing phase-pure HoAs crystals. This method achieves superior stoichiometry control compared to direct fusion, as the flux lowers the reaction temperature and mitigates arsenic volatility [3] [6].

Nanoscale Patterning and Lithographic Fabrication of HoAs Structures

Focused Ion Beam (FIB) Lithography directly etches nanoscale features into HoAs thin films. A gallium ion beam (30 keV) mills predefined architectures (e.g., nanowires, quantum dots) with <20 nm precision. In situ scanning electron microscopy monitors patterning accuracy, while cryogenic cooling minimizes beam-induced amorphization. FIB’s flexibility allows rapid prototyping of intricate HoAs nanostructures without masks or resists, though ion implantation may alter surface chemistry [1].

Extreme Ultraviolet Lithography (EUVL) patterns high-density HoAs device arrays. A hydrogen plasma-generated EUV light (13.5 nm wavelength) projects a mask pattern onto a HoAs film coated with a polymer resist. After development, reactive ion etching (Cl₂/Ar plasma) transfers the pattern to the HoAs layer. EUVL achieves sub-10 nm feature resolution, enabling quantum dot arrays and photonic crystals. However, the high vacuum and plasma requirements increase complexity and cost [4].

Table 2: Nanofabrication Techniques for HoAs Structures

TechniqueResolutionKey ProcessApplicationsChallenges
FIB<20 nmDirect ion milling of HoAs filmsNanowires, sensorsSurface damage, low throughput
EUVL<10 nmEUV exposure + plasma etchingQuantum dot arraysHigh cost, vacuum requirements

Controllable Stoichiometric Tuning via Chemical Vapor Transport

Chemical Vapor Transport (CVT) refines HoAs stoichiometry and grows large single crystals. Iodine (I₂) is the optimal transport agent due to reversible reactivity with HoAs. The process occurs in a sealed quartz ampoule under vacuum. HoAs powder reacts with I₂ vapor at the source zone (T₂ = 950°C), forming volatile holmium iodide and arsenic subiodides:

HoAs(s) + 2I₂(g) ⇌ HoI₃(g) + AsI(g)

These species migrate to a cooler sink zone (T₁ = 850°C), where the reverse reaction deposits stoichiometric HoAs crystals. The temperature gradient (ΔT = 100°C) drives continuous transport, yielding mm-sized crystals over 7–14 days. Crucially, the I₂ concentration (5–10 mg/cm³) must be optimized—excess iodine increases nucleation, reducing crystal size, while insufficient iodine slows transport rates. Bromine or chlorine alternatives enable tuning of transport kinetics but risk non-stoichiometric deposits due to incomplete reformation [5].

Table 3: CVT Parameters for HoAs Crystal Growth

ParameterOptimal RangeImpact
Transport AgentIodine (5–10 mg/cm³)Reversibility minimizes non-stoichiometry
Source Temp. (T₂)950°CEnsures complete HoAs volatilization
Sink Temp. (T₁)850°CPromotes controlled crystal growth
Growth Duration7–14 daysYields mm-sized single crystals

Properties

CAS Number

12005-92-4

Product Name

Holmium arsenide

IUPAC Name

arsanylidyneholmium

Molecular Formula

AsHo

Molecular Weight

239.85192 g/mol

InChI

InChI=1S/As.Ho

InChI Key

TZCMHASVZNWCGN-UHFFFAOYSA-N

Canonical SMILES

[As]#[Ho]

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